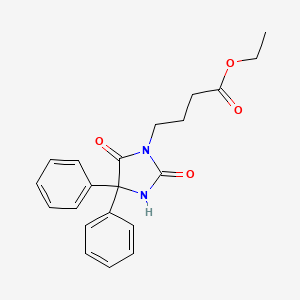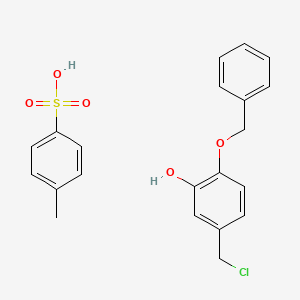
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate, also known as CM-PMP-4MBS, is a synthetic compound that has been used in various scientific experiments and research. This compound has been used in the fields of biochemistry, physiology, and pharmacology. It has been studied for its effects on the body and its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention for their broad range of pharmacological effects. CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its ability to scavenge free radicals. It modulates lipid metabolism and glucose in metabolic disorders, potentially offering therapeutic roles in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and hypocholesterolemic influence highlight the diverse biological and pharmacological effects of phenolic compounds, suggesting similar research applications for related compounds such as "5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate" in natural safeguard food additives and synthetic antibiotic replacements (Naveed et al., 2018).
Environmental Impact and Degradation
Research on the environmental occurrence, toxicity, and degradation of antimicrobial compounds like triclosan (TCS) underscores the importance of studying the environmental impact of chemical compounds. TCS's partial elimination in sewage treatment plants and its detection in various environmental compartments raise concerns about its persistence and transformation into more toxic compounds. The study of such environmental behaviors and toxicities can inform the environmental risk assessment and management strategies for related chemical compounds, including "5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate" (Bedoux et al., 2012).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxyphenol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16H,9-10H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVEGQPTMRUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

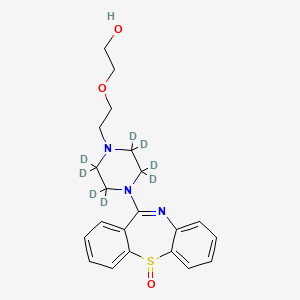
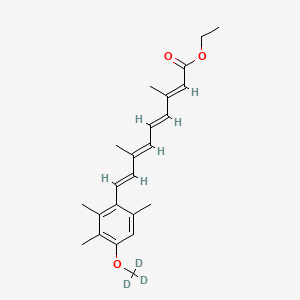
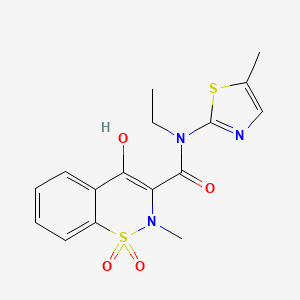
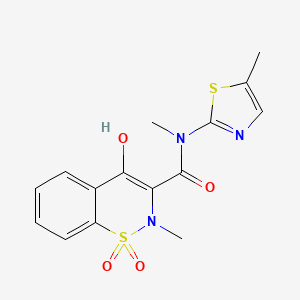
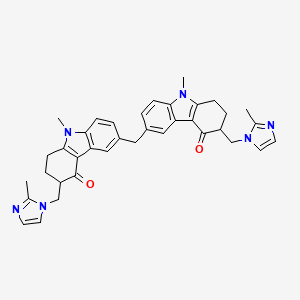
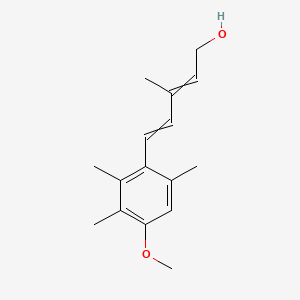
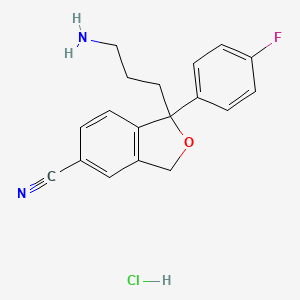
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
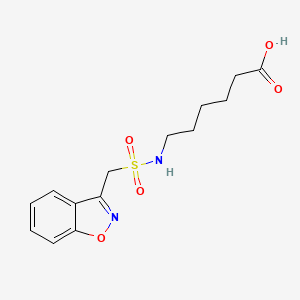
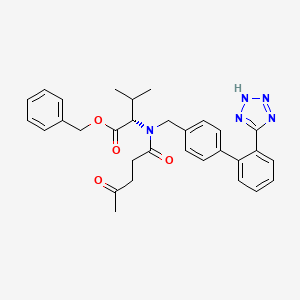
![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/no-structure.png)
